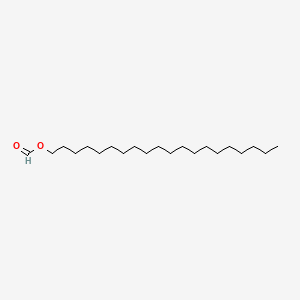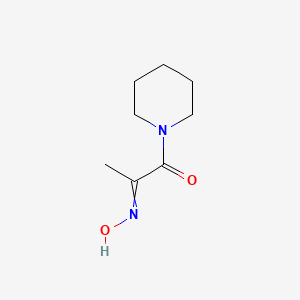![molecular formula C7H13BrMgSi B14480096 Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- CAS No. 67781-10-6](/img/structure/B14480096.png)
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- is an organometallic compound that features a magnesium atom bonded to a bromo[4-(trimethylsilyl)-3-butynyl] group. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of the trimethylsilyl group imparts unique properties to the compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- can be synthesized through the reaction of 4-(trimethylsilyl)-3-butynyl bromide with magnesium in an anhydrous ether solvent. The reaction typically proceeds as follows:
- Dissolve magnesium turnings in anhydrous ether.
- Add 4-(trimethylsilyl)-3-butynyl bromide dropwise to the magnesium suspension.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
The reaction conditions require careful control of temperature and exclusion of moisture to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with temperature and pressure control systems.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this Grignard reagent.
Halides: Alkyl and aryl halides can undergo substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Alkanes and Alkenes: Result from substitution and coupling reactions.
Applications De Recherche Scientifique
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.
Mécanisme D'action
The mechanism of action of magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The molecular targets include carbonyl groups, halides, and other electrophilic species, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-
- Trimethylsilylethynylmagnesium bromide
- Other Grignard Reagents : Such as phenylmagnesium bromide, methylmagnesium bromide.
Uniqueness
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and selectivity. This makes it particularly useful in reactions where steric hindrance and protection of functional groups are crucial.
Propriétés
Numéro CAS |
67781-10-6 |
|---|---|
Formule moléculaire |
C7H13BrMgSi |
Poids moléculaire |
229.47 g/mol |
Nom IUPAC |
magnesium;but-1-ynyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C7H13Si.BrH.Mg/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BXKGPXPXDVZLCO-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C#CC[CH2-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


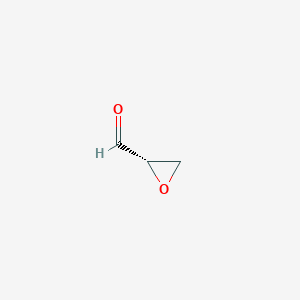
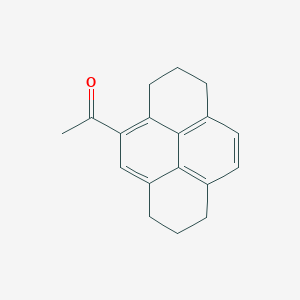


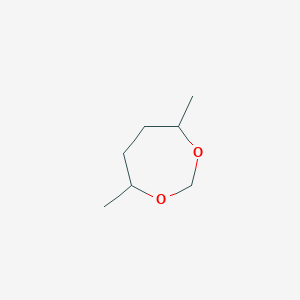
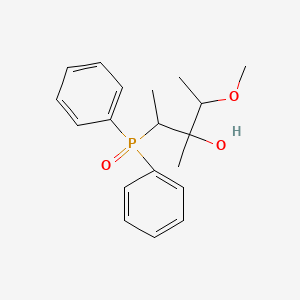
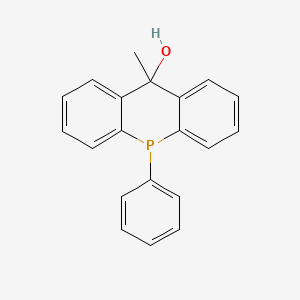
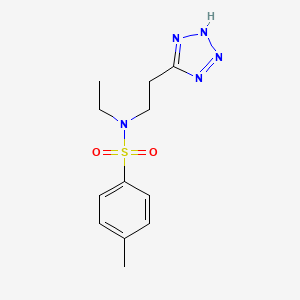

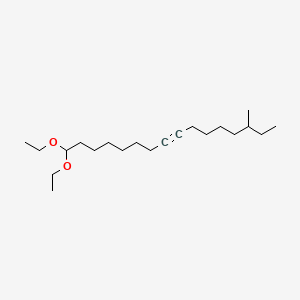
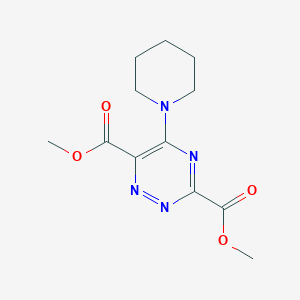
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
